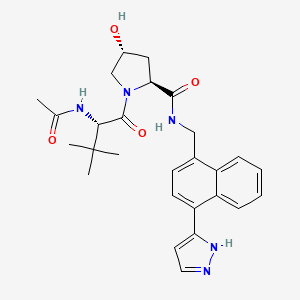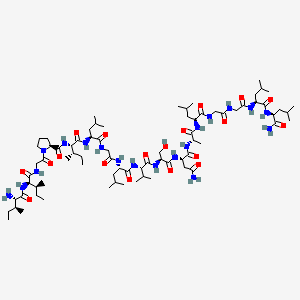
Antibacterial agent 198
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibacterial agent 198 is a compound known for its effectiveness against gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus strains . This compound has garnered attention due to its potential in combating bacterial infections that are resistant to conventional antibiotics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antibacterial agent 198 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. the general approach involves the use of organic synthesis techniques to construct the molecular framework of the compound .
Industrial Production Methods
Industrial production of this compound likely involves large-scale organic synthesis processes, optimized for yield and purity. These methods may include batch or continuous flow reactions, utilizing advanced technologies to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Antibacterial agent 198 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, involving the addition of hydrogen or removal of oxygen.
Substitution: Reactions where one functional group is replaced by another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Aplicaciones Científicas De Investigación
Antibacterial agent 198 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study antibacterial mechanisms and develop new antibacterial agents.
Biology: Investigated for its effects on bacterial cell walls and metabolic pathways.
Medicine: Explored as a potential treatment for bacterial infections, particularly those resistant to conventional antibiotics.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces
Mecanismo De Acción
The mechanism of action of Antibacterial agent 198 involves targeting bacterial cell walls and disrupting their synthesis. This leads to the weakening and eventual lysis of the bacterial cells. The compound may also interfere with bacterial DNA and protein synthesis, further inhibiting bacterial growth and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Penicillin: Another well-known antibacterial agent that targets bacterial cell walls.
Vancomycin: Effective against gram-positive bacteria, similar to Antibacterial agent 198.
Linezolid: Inhibits bacterial protein synthesis, used for treating resistant bacterial infections.
Uniqueness
This compound is unique due to its specific effectiveness against certain strains of gram-positive bacteria and its potential to overcome resistance mechanisms that limit the efficacy of other antibiotics. Its distinct molecular structure and mode of action contribute to its uniqueness in the field of antibacterial agents .
Propiedades
Fórmula molecular |
C21H15ClF3N3O2 |
|---|---|
Peso molecular |
433.8 g/mol |
Nombre IUPAC |
4-[3-[4-[4-(trifluoromethyl)phenoxy]phenyl]-1,2,4-oxadiazol-5-yl]aniline;hydrochloride |
InChI |
InChI=1S/C21H14F3N3O2.ClH/c22-21(23,24)15-5-11-18(12-6-15)28-17-9-3-13(4-10-17)19-26-20(29-27-19)14-1-7-16(25)8-2-14;/h1-12H,25H2;1H |
Clave InChI |
BQPQCOCMAMWUDI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(F)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(2S)-6-(dipropylamino)-N-[2-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethylamino]-2-oxoethyl]-2-[[(2S)-3-methyl-2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]butanoyl]amino]hexanamide](/img/structure/B12370147.png)





